A Technical Guide to the Physicochemical Properties of (+)-Ononitol
A Technical Guide to the Physicochemical Properties of (+)-Ononitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Ononitol, also known as 4-O-methyl-D-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. As a derivative of myo-inositol, a key component in cellular signaling, (+)-Ononitol is of significant interest to researchers in various fields, including drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of (+)-Ononitol, detailed experimental protocols for their determination, and an illustrative representation of its relevant biological signaling pathway.
Physicochemical Properties
The fundamental physicochemical characteristics of (+)-Ononitol are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, informing decisions in experimental design, formulation development, and pharmacokinetic studies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Melting Point | 167-169 °C | [2] |
| Boiling Point | Not available. Sugar alcohols often decompose at high temperatures before boiling. | |
| Solubility | Predicted to be highly soluble in water (544 g/L). Myo-inositol, the parent compound, is highly soluble in water and slightly soluble in ethanol, but insoluble in chloroform and ether. | |
| Optical Activity | Dextrorotatory (+) | |
| Specific Rotation ([α]D) | Not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of (+)-Ononitol are outlined below. These protocols are based on established techniques for the analysis of cyclitols and other small organic molecules.
Melting Point Determination
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry (+)-Ononitol is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the apparatus.
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The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.
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For an accurate measurement, a fresh sample is heated to a temperature approximately 20°C below the approximate melting point.
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The heating rate is then reduced to 1-2°C per minute.
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The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.
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Mass Spectrometry (MS) Analysis
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
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Sample Preparation and Derivatization:
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A known amount of (+)-Ononitol is dissolved in a suitable solvent (e.g., pyridine).
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To increase volatility for GC analysis, the hydroxyl groups are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
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The mixture is heated to ensure complete derivatization.
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GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
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Chromatographic Conditions:
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Column: A nonpolar capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: A temperature gradient is programmed to ensure separation from other components and optimal peak shape (e.g., initial temperature of 150°C, ramped to 280°C).
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Mass Spectrometry Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Data Acquisition: Full scan mode to obtain the mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the derivatized (+)-Ononitol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Methodology (¹H and ¹³C NMR):
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Sample Preparation:
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Approximately 5-10 mg of (+)-Ononitol is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
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A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.
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The solution is transferred to a 5 mm NMR tube.
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NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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Data Acquisition:
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¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and spectral width.
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¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
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Data Processing and Analysis:
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The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
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The spectrum is phased, baseline corrected, and referenced to the internal standard.
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The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure of (+)-Ononitol.
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Optical Rotation Measurement
Principle: Chiral molecules, such as (+)-Ononitol, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties. The "(+)" in (+)-Ononitol indicates it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.
Methodology:
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Sample Preparation: A solution of (+)-Ononitol of a known concentration is prepared using a suitable solvent in which it is soluble and which is not optically active itself (e.g., water or ethanol).
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Apparatus: A polarimeter is used for the measurement. The instrument is calibrated using a blank (the pure solvent).
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Procedure:
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The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.
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The tube is placed in the polarimeter.
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The observed angle of rotation (α) is measured. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and a controlled temperature (e.g., 20°C or 25°C).
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter tube in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Biological Context: The Phosphoinositide Signaling Pathway
As a derivative of myo-inositol, (+)-Ononitol is structurally related to a key player in a fundamental cellular signaling pathway: the phosphoinositide pathway. This pathway is crucial for the transduction of extracellular signals into intracellular responses, governing a wide array of cellular processes.
The diagram below illustrates the central role of myo-inositol in this pathway. Myo-inositol is a precursor for the synthesis of phosphatidylinositol (PI), which is sequentially phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation of cell surface receptors, the enzyme Phospholipase C (PLC) cleaves PIP₂ into two important second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), both leading to a cascade of downstream cellular events.
The workflow for the analysis of (+)-Ononitol's physicochemical properties generally follows a sequence of purification, identification, and characterization.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of (+)-Ononitol. The presented data and experimental protocols are intended to support researchers and professionals in their work with this compound. While key properties such as molecular formula, weight, and melting point are well-documented, further experimental investigation is required to definitively determine its boiling point and specific rotation. The biological context provided, highlighting its relationship with the phosphoinositide signaling pathway, underscores the potential of (+)-Ononitol as a molecule of interest in various therapeutic areas.
